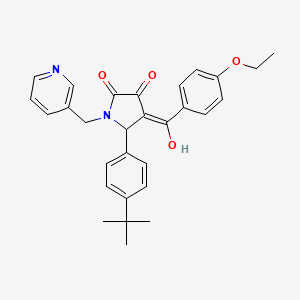![molecular formula C18H13Cl2FN2O3 B5435397 3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5435397.png)
3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains chloro and fluoro substituents, which are halogens, and an aldehyde group (propen-1-one) which is a type of carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the aromatic rings and the halogen substituents could potentially influence the overall shape and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties such as solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-1-(4-chloro-1-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O3/c1-23-9-15(20)18(22-23)16(24)6-5-12-3-4-13(26-12)10-25-17-7-2-11(21)8-14(17)19/h2-9H,10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCOUTWNVRFJE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-methyl-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-amine](/img/structure/B5435320.png)
![1-(3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5435323.png)

![2-(3-chlorophenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5435346.png)
![7-acetyl-N,2-dimethyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435349.png)
![N,N'-dimethyl-N-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5435356.png)
![2-[2-(2-furyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5435361.png)
![N-(3-cyano-2-thienyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435379.png)
![N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5435381.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5435390.png)
![2-{3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-1H-indol-1-yl}propanoic acid](/img/structure/B5435393.png)

![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-[({[1-(hydroxymethyl)cyclopentyl]methyl}amino)carbonyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5435416.png)
